molecular formula C27H33ClN2O2 B12757160 Ajmalinium, N(sup 4)-benzyl-, chloride CAS No. 168610-89-7

Ajmalinium, N(sup 4)-benzyl-, chloride

Cat. No.: B12757160
CAS No.: 168610-89-7
M. Wt: 453.0 g/mol
InChI Key: JHCLKYKERNMDFQ-IOSLNQHJSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ajmalinium, N(sup 4)-benzyl-, chloride typically involves the benzylation of ajmaline. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process generally involves the use of benzyl chloride as the benzylating agent and a suitable solvent such as dichloromethane or toluene. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ajmalinium, N(sup 4)-benzyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products.

Scientific Research Applications

Ajmalinium, N(sup 4)-benzyl-, chloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: this compound is investigated for its potential therapeutic properties, including its use as an antiarrhythmic agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ajmalinium, N(sup 4)-benzyl-, chloride involves its interaction with specific molecular targets in the body. The compound is known to interact with ion channels and receptors, modulating their activity and affecting cellular signaling pathways. This can lead to various physiological effects, such as the regulation of heart rhythm and the modulation of neurotransmitter release.

Comparison with Similar Compounds

Ajmalinium, N(sup 4)-benzyl-, chloride can be compared with other similar compounds, such as:

    Ajmaline: The parent compound from which this compound is derived. Ajmaline is also an alkaloid with antiarrhythmic properties.

    Reserpine: Another alkaloid derived from Rauwolfia serpentina, known for its antihypertensive and antipsychotic effects.

    Yohimbine: An alkaloid with stimulant and aphrodisiac properties, derived from the bark of the Yohimbe tree.

This compound is unique due to its specific benzylation, which imparts distinct chemical and biological properties compared to its parent compound and other related alkaloids.

Properties

CAS No.

168610-89-7

Molecular Formula

C27H33ClN2O2

Molecular Weight

453.0 g/mol

IUPAC Name

(9R,10S,13S,14R,15R,16S)-15-benzyl-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;chloride

InChI

InChI=1S/C27H33N2O2.ClH/c1-3-17-18-13-21-24-27(19-11-7-8-12-20(19)28(24)2)14-22(23(18)25(27)30)29(21,26(17)31)15-16-9-5-4-6-10-16;/h4-12,17-18,21-26,30-31H,3,13-15H2,1-2H3;1H/q+1;/p-1/t17-,18?,21-,22-,23?,24-,25?,26+,27?,29-;/m0./s1

InChI Key

JHCLKYKERNMDFQ-IOSLNQHJSA-M

Isomeric SMILES

CC[C@@H]1[C@H]([N@+]2([C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4O)CC7=CC=CC=C7)O.[Cl-]

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC6=CC=CC=C6)C7=CC=CC=C7N4C.[Cl-]

Origin of Product

United States

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